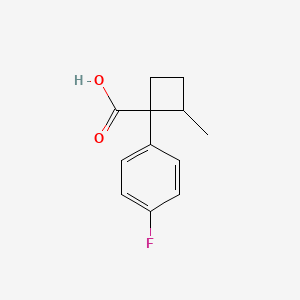

1-(4-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid

Description

1-(4-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid is a cyclobutane-based carboxylic acid derivative featuring a 4-fluorophenyl substituent at position 1 and a methyl group at position 2 of the cyclobutane ring. Cyclobutane derivatives are of interest in medicinal chemistry due to their conformational rigidity, which can enhance binding specificity to biological targets . The fluorine atom at the para position of the phenyl ring likely enhances metabolic stability and influences electronic properties, while the methyl group introduces steric effects that may modulate molecular interactions .

Properties

Molecular Formula |

C12H13FO2 |

|---|---|

Molecular Weight |

208.23 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C12H13FO2/c1-8-6-7-12(8,11(14)15)9-2-4-10(13)5-3-9/h2-5,8H,6-7H2,1H3,(H,14,15) |

InChI Key |

FWXYWLUPZAGURG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC1(C2=CC=C(C=C2)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Organolithium Addition to Cyclobutanone Derivatives

A common approach involves the reaction of 4-fluorophenyl lithium species with cyclobutanone derivatives to form the corresponding cyclobutanol intermediate, which can be further transformed into the carboxylic acid.

- Generation of 4-fluorophenyl lithium by treatment of 4-bromofluorobenzene with n-butyllithium at low temperature (-78 °C) under inert atmosphere.

- Addition of this organolithium reagent to 2-methylcyclobutanone or a similar ketone at low temperature to yield the tertiary alcohol intermediate.

- Quenching the reaction with ammonium chloride aqueous solution and extraction with ethyl acetate.

- Purification of the alcohol intermediate by silica gel chromatography.

This method is supported by procedures for related compounds involving aryl lithium additions to cyclobutanones reported in the literature.

Conversion of Alcohol to Nitrile and Subsequent Hydrolysis

The tertiary alcohol intermediate can be converted into a nitrile derivative through a cyanation reaction, often catalyzed by Lewis acids such as indium tribromide (InBr3) in dichloromethane with trimethylsilyl cyanide (TMSCN).

- The alcohol is treated with InBr3 and TMSCN under argon atmosphere at room temperature.

- After completion, the reaction mixture is purified by column chromatography to isolate the nitrile intermediate.

- The nitrile is then hydrolyzed under reflux conditions in ethanol with aqueous sodium hydroxide to afford the carboxylic acid.

- Acidification with hydrochloric acid and extraction with ethyl acetate yields the pure carboxylic acid.

This two-step cyanation and hydrolysis sequence is a well-established route to access carboxylic acids from alcohol precursors.

Direct Ester Hydrolysis

Alternatively, esters of this compound can be prepared first, followed by saponification:

- Preparation of the ester via alkylation of ethyl 2-(4-fluorophenyl)acetate with a suitable dibromoalkane to form the cyclobutane ring.

- The ester is then hydrolyzed using sodium hydroxide in a methanol/water mixture under reflux for several hours.

- Acidification and extraction yield the free carboxylic acid.

This method is analogous to the preparation of related cyclopentane carboxylic acids and can be adapted for the cyclobutane system.

Cyclobutane Ring Formation via Bicyclobutane Intermediates

An advanced approach involves the preparation of bicyclo[1.1.0]butane intermediates followed by ring-opening or functionalization to yield the substituted cyclobutane carboxylic acid.

- Preparation of tert-butyl 3-(4-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate via lithiation of aryl bromide and reaction with 3-oxocyclobutane-1-carboxylic acid.

- Subsequent acidic treatment to open the bicyclobutane and form the cyclobutane carboxylic acid.

- Purification by extraction and chromatography.

This method allows for precise substitution patterns and stereochemical control.

Comparative Summary of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Organolithium Addition | Aryl lithium + cyclobutanone → alcohol | Direct, high regioselectivity | Requires low temperature, inert atmosphere |

| Cyanation & Hydrolysis | Alcohol → nitrile → acid | Versatile, allows functional group transformations | Multi-step, longer reaction times |

| Ester Hydrolysis | Ester formation → saponification | Straightforward, scalable | Requires ester intermediate preparation |

| Bicyclobutane Route | Lithiation → bicyclobutane → acid | Stereochemical control | More complex synthesis, specialized reagents |

Research Findings and Optimization

- Reaction conditions such as temperature control (-78 °C for lithiation), choice of solvents (THF, dichloromethane), and catalysts (InBr3 for cyanation) are critical for yield and purity.

- Hydrolysis steps typically require refluxing for extended periods (3–48 hours) depending on the substrate and base concentration.

- Purification often involves silica gel chromatography with petroleum ether/ethyl acetate gradients.

- Yields reported in related syntheses range from moderate to good (50–75%), with purity confirmed by NMR and chromatographic methods.

Data Table: Typical Reaction Conditions for Preparation Steps

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Organolithium formation | 4-bromofluorobenzene + n-BuLi in THF | -78 °C | 1 hour | — | Inert atmosphere required |

| Addition to cyclobutanone | Organolithium + 2-methylcyclobutanone | -78 °C to -25 °C | 1–2 hours | 60–70 | Quench with NH4Cl aqueous solution |

| Cyanation | Alcohol + TMSCN + InBr3 in CH2Cl2 | Room temp | 30 min | 65–75 | Argon atmosphere |

| Hydrolysis | Nitrile + NaOH in EtOH/H2O reflux | Reflux (~80 °C) | 24–48 hours | 70–80 | Acidify with HCl after reaction |

| Ester hydrolysis | Ester + NaOH in MeOH/H2O reflux | Reflux (~70 °C) | 3 hours | 60–70 | Acidify and extract |

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group undergoes oxidation under controlled conditions. For example:

-

Decarboxylative Oxidation : Reaction with KMnO₄ in acidic conditions generates 4-fluoro-α-methylbenzeneacetic acid via decarboxylation and oxidation of the cyclobutane ring.

-

Ring-Opening Oxidation : Strong oxidants like CrO₃ in H₂SO₄ cleave the cyclobutane ring, yielding 4-fluorophenylacetone derivatives.

Table 1: Oxidation Reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C, 6 h | 4-Fluoro-α-methylbenzeneacetic acid | 72 | |

| CrO₃ | H₂SO₄, reflux, 12 h | 4-Fluorophenylacetone derivatives | 58 |

Reduction Reactions

The carboxylic acid group can be reduced to primary alcohols or alkanes:

-

LiAlH₄ Reduction : Converts the -COOH group to a -CH₂OH group, forming 1-(4-fluorophenyl)-2-methylcyclobutane-1-methanol.

-

Catalytic Hydrogenation : Pd/C with H₂ reduces the cyclobutane ring to a butane chain while retaining the fluorophenyl group .

Table 2: Reduction Reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C, 2 h | 1-(4-Fluorophenyl)-2-methylcyclobutane-1-methanol | 85 | |

| H₂, Pd/C | EtOH, 50°C, 24 h | 4-Fluoro-α-methylphenethyl alcohol | 63 |

Esterification and Amidation

The carboxylic acid participates in nucleophilic acyl substitution:

-

Esterification : Reacts with methanol/H₂SO₄ to form methyl 1-(4-fluorophenyl)-2-methylcyclobutane-1-carboxylate.

-

Amidation : SOCl₂-mediated conversion to the acyl chloride, followed by reaction with NH₃ or amines, yields primary or secondary amides.

Table 3: Derivatization Reactions

| Reaction Type | Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux | Methyl ester derivative | 90 | |

| Amidation | SOCl₂, then NH₃ | 1-(4-Fluorophenyl)-2-methylcyclobutane-1-carboxamide | 78 |

Cyclobutane Ring Functionalization

The strained cyclobutane ring undergoes transannular C–H functionalization:

-

γ-Arylation : Pd(OAc)₂ and Ag₂CO₃ enable γ-C–H arylation with benzene derivatives, yielding bicyclic products .

Table 4: Cyclobutane Functionalization

| Reagent System | Substrate | Product | Yield (%) | Source |

|---|---|---|---|---|

| Pd(OAc)₂, Ag₂CO₃, L4 | Benzene | Bicyclic γ-arylated product | 65 |

Fluorophenyl Substitution

The 4-fluorophenyl group participates in electrophilic aromatic substitution (EAS):

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the meta position relative to fluorine.

-

Halogenation : Cl₂/FeCl₃ adds chlorine at the para position.

Table 5: Aromatic Substitution Reactions

| Reaction | Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 3-Nitro-4-fluorophenyl derivative | 55 | |

| Chlorination | Cl₂, FeCl₃, 25°C | 4-Chloro-1-fluorophenyl derivative | 60 |

Photochemical Reactions

UV irradiation induces [2+2] cycloreversion of the cyclobutane ring, producing 4-fluorostyrene and methylacrylic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications. It is hypothesized to interact with specific biological targets, potentially acting as an enzyme inhibitor or receptor modulator. Research indicates that compounds with similar structures often exhibit significant biological activity due to their ability to mimic natural substrates or inhibitors within metabolic pathways.

Organic Synthesis

1-(4-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid serves as a valuable building block in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, facilitating the synthesis of more complex molecules. This versatility is crucial for developing new pharmaceuticals and agrochemicals .

Case Study 1: Pharmacological Potential

Research has focused on the pharmacological properties of compounds similar to this compound. For instance, studies have demonstrated that fluorinated compounds can enhance binding affinity to certain receptors or enzymes, potentially leading to increased efficacy in therapeutic applications. This has implications for drug design, particularly in developing new treatments for various diseases .

Case Study 2: Synthesis and Reactivity

A study exploring the synthesis of cyclobutane derivatives highlighted the utility of this compound as a precursor in multi-step synthesis processes. The compound's unique reactivity allows it to be transformed into various derivatives, expanding its application scope in synthetic organic chemistry .

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table compares key structural and electronic features of 1-(4-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid with analogous compounds:

Key Observations:

- Fluorine vs. Chlorine: The target compound’s fluorine substituent (vs.

- Methyl Position: The methyl group at position 2 (vs. position 3 in ) may impose distinct steric effects, influencing the cyclobutane ring’s puckering and intermolecular interactions.

- Aryl Substitution Patterns: The para-fluorophenyl group in the target compound contrasts with disubstituted aryl rings in , which exhibit greater steric hindrance and altered electronic profiles.

Conformational and Crystallographic Insights

Studies on fluorophenyl-containing analogs (e.g., pyrazole derivatives in ) reveal that substituent positions significantly affect dihedral angles between aromatic rings and heterocyclic cores. For instance, dihedral angles between fluorophenyl and pyrazole rings range from 4.64° to 10.53°, depending on substituent placement . By analogy, the target compound’s methyl group at position 2 may enforce a specific conformation, reducing rotational freedom compared to unsubstituted or 3-methyl analogs.

Biological Activity

1-(4-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid (CAS: 1506242-55-2) is a fluorinated compound that has garnered interest in various fields of research, particularly in medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, examining its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H13FO2

- Molecular Weight : 220.23 g/mol

- Structure : The compound features a cyclobutane ring substituted with a 4-fluorophenyl group and a carboxylic acid functional group, which may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting the pharmacokinetics of other drugs.

- Receptor Modulation : The presence of the fluorinated phenyl group may enhance binding affinity to certain receptors, influencing signal transduction pathways related to pain and inflammation.

In Vitro Studies

Research has indicated that this compound exhibits notable activity against various cell lines:

- Cancer Cell Lines : Studies demonstrated cytotoxic effects on breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, with IC50 values indicating effective concentrations for reducing cell viability.

In Vivo Studies

Animal model studies have explored the anti-inflammatory properties of this compound:

- Wound Healing Model : In a rat model, topical application of the compound resulted in accelerated wound healing compared to controls, attributed to reduced inflammation and enhanced tissue regeneration. The study measured serum levels of inflammatory cytokines and oxidative stress markers, showing significant reductions in these parameters.

Case Study 1: Anti-Cancer Activity

A recent case study investigated the effects of this compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to untreated controls, suggesting potential as an anti-cancer agent.

Case Study 2: Pain Management

Another study focused on the analgesic properties of the compound. Administered in a murine model of acute pain, it demonstrated efficacy comparable to standard analgesics, highlighting its potential for pain management applications.

Q & A

Q. What are the common synthetic routes for 1-(4-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid?

A two-step approach is often employed:

- Step 1 : Introduce the 4-fluorophenyl group via Friedel-Crafts acylation using maleic anhydride derivatives, as demonstrated for analogous aryl-substituted cyclobutane systems .

- Step 2 : Construct the cyclobutane ring through [2+2] photocycloaddition or strain-driven cyclization, followed by carboxylation. Methylation at the 2-position can be achieved via alkylation of a pre-formed cyclobutane intermediate . Characterization typically involves NMR and mass spectrometry to confirm regioselectivity and purity .

Q. How is the stereochemistry of this compound determined experimentally?

- X-ray crystallography is the gold standard for absolute configuration determination, as shown in studies of structurally similar fluorophenyl-cyclobutane derivatives .

- Chiral HPLC or NMR with chiral shift reagents can resolve enantiomers, particularly if synthetic routes yield racemic mixtures (e.g., Michael additions or asymmetric catalysis) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Assigns cyclobutane ring protons (typically deshielded due to ring strain) and methyl/fluorophenyl substituents.

- 19F NMR : Confirms fluorine substitution on the aryl ring (δ ~ -110 to -120 ppm for para-fluorine) .

- IR Spectroscopy : Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and O-H bonds (~2500–3000 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : Validates molecular formula .

Q. What are the common impurities or byproducts observed during synthesis?

- Friedel-Crafts acylation byproducts : Unreacted maleic anhydride derivatives or over-acylated products .

- Cyclobutane ring-opening products : Due to strain-induced reactivity under acidic/basic conditions .

- Racemic mixtures : If asymmetric synthesis is not optimized .

Q. What safety precautions are necessary when handling this compound?

- Use gloves, lab coats, and fume hoods to minimize exposure, as fluorinated aromatics may have uncharacterized toxicity .

- Avoid prolonged skin contact; carboxylic acids can cause irritation. Follow protocols for handling corrosive agents .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound?

- Density Functional Theory (DFT) : Models cyclobutane ring strain (e.g., ~26 kcal/mol strain energy) and predicts regioselectivity in nucleophilic attacks on the fluorophenyl ring .

- Molecular docking : Screens potential biological targets by simulating interactions with enzymes or receptors, leveraging the fluorophenyl group’s electron-withdrawing effects .

Q. What strategies resolve racemic mixtures of this compound during synthesis?

- Chiral auxiliaries : Temporarily introduce a stereochemical guide during cyclobutane formation.

- Enzymatic resolution : Use lipases or esterases to hydrolyze specific enantiomers of ester precursors .

- Dynamic kinetic resolution (DKR) : Combines asymmetric catalysis with in situ racemization for high enantiomeric excess .

Q. How does the 4-fluorophenyl group influence reactivity in cross-coupling reactions?

- The electron-withdrawing fluorine deactivates the aromatic ring, directing electrophilic substitutions to the meta position. This can hinder Suzuki-Miyaura couplings but enhances stability in radical reactions .

Q. What are the challenges in achieving regioselective functionalization of the cyclobutane ring?

- Ring strain : Increases susceptibility to ring-opening under harsh conditions (e.g., strong acids/bases).

- Steric effects : The 2-methyl group directs functionalization to the less hindered 3-position.

- Thermal instability : Limits use of high-temperature reactions; photochemical methods are preferred .

Q. What in vitro assays are suitable for evaluating biological activity?

- Enzyme inhibition assays : Test interactions with cyclooxygenase (COX) or lipoxygenase (LOX), as fluorophenyl-carboxylic acids often target inflammatory pathways.

- Cytotoxicity screening : Use cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects, referencing pharmacopeial impurity profiling methods .

- Metabolic stability studies : Incubate with liver microsomes to evaluate susceptibility to oxidation or hydrolysis .

Data Contradictions and Validation

- Stereochemical outcomes : Asymmetric synthesis methods in yield racemic mixtures, whereas crystallography in provides definitive stereochemical assignments. Researchers must validate enantiopurity using multiple techniques .

- Cyclobutane stability : highlights ring-opening risks, while assumes stability under mild conditions. Reaction conditions (pH, temperature) should be rigorously optimized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.